![molecular formula C21H21N3O3 B7830457 ethyl 5-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B7830457.png)
ethyl 5-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate is a synthetic organic compound known for its potential applications in various fields of science. The unique structure of this compound combines an oxadiazole ring with an ethyl ester functional group and a dihydroisoquinolinyl moiety, giving it diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring, typically through the cyclization of hydrazides with carboxylic acids under acidic or basic conditions. The dihydroisoquinoline derivative is then coupled to the oxadiazole ring via nucleophilic substitution.
Reaction Conditions: Commonly, these reactions are conducted in polar solvents like ethanol or dimethylformamide (DMF) at temperatures ranging from 50°C to 150°C, with catalysts like p-toluenesulfonic acid or sodium hydride facilitating the process.
Industrial Production Methods:
Scale-Up: Industrial synthesis involves similar steps but optimized for large-scale production. This often includes continuous flow reactions, microwave-assisted synthesis, or using high-throughput reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reductive amination of the oxadiazole ring can be achieved using hydrogenation techniques.
Substitution: The phenyl ring attached to the oxadiazole can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation agents like bromine or chlorine, and nitration using nitric acid.
Major Products:
From Oxidation: Quinoline derivatives.
From Reduction: Dihydroisoquinoline derivatives with substituted oxadiazole.
From Substitution: Various substituted phenyl-oxadiazole derivatives.
科学研究应用
Ethyl 5-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate has found its place in multiple research domains:
Chemistry: As a versatile intermediate in organic synthesis, useful for constructing more complex molecules.
Biology: Exhibits bioactivity, making it a candidate for pharmacological studies, particularly in anticancer and antimicrobial research.
Medicine: Potential therapeutic applications, being explored for its efficacy in treating certain diseases.
Industry: Useful in materials science, specifically in the development of new polymers and advanced materials due to its stable oxadiazole ring.
作用机制
The compound's mechanism of action in biological systems involves interacting with specific molecular targets, such as enzymes or receptors. Its dihydroisoquinoline moiety mimics natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The exact pathways can vary depending on the specific application, but typically involve binding to active sites, altering molecular interactions, and affecting downstream biological processes.
相似化合物的比较
Compared to similar compounds, ethyl 5-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate stands out for its balanced chemical reactivity and biological activity. Similar Compounds:
Ethyl 2-phenyl-1,3,4-oxadiazole-5-carboxylate: Lacks the dihydroisoquinoline moiety, hence different biological activity.
Methyl 5-[4-(piperidin-1-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate: Another oxadiazole ester with different substituents impacting its chemical properties and applications.
Ethyl 2-(2-methylphenyl)-1,3,4-oxadiazole-5-carboxylate: Features different phenyl ring substitutions, altering its reactivity and uses.
This compound is unique due to its specific structural configuration, which combines both chemical versatility and potent biological activity, setting it apart from its analogs.
属性
IUPAC Name |
ethyl 5-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-26-21(25)20-23-22-19(27-20)17-9-7-15(8-10-17)13-24-12-11-16-5-3-4-6-18(16)14-24/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPXKXQVIHOZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B7830383.png)
![[3-(2-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid](/img/structure/B7830391.png)
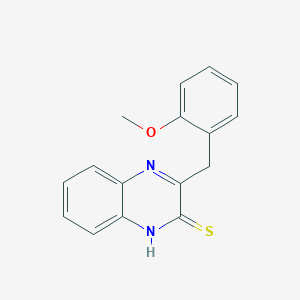
![6,7-dimethoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B7830405.png)
![7-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7830416.png)
![7-(3,4-diethoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7830421.png)
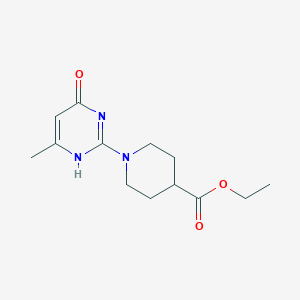
![7-benzyl-2-(4-methylphenyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7830426.png)
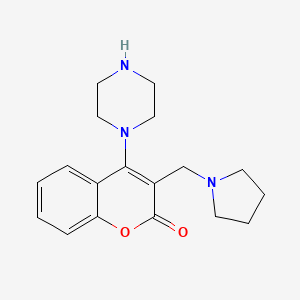
![Ethyl {5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}acetate](/img/structure/B7830440.png)
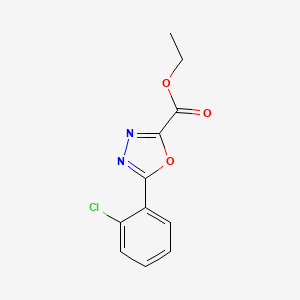
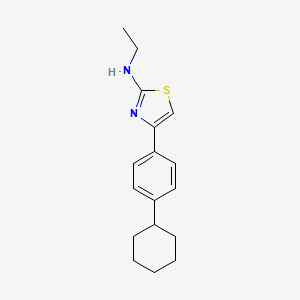
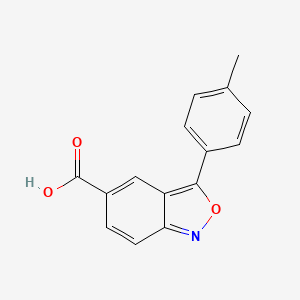
![Ethyl [5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B7830485.png)
